Prophylaxis Efficacy: Rimantadine Demonstrates Comparable Protection to Amantadine with Superior Tolerability
In a double-blind, placebo-controlled trial of 450 healthy adults during an influenza A outbreak, oral Rimantadine (100 mg twice daily) demonstrated a prophylactic efficacy of 85% in preventing laboratory-documented influenza infection, compared to 91% for Amantadine at the same dosage [1]. However, the key differentiator was tolerability: only 6% of Rimantadine recipients withdrew due to CNS side effects, compared to 13% for Amantadine (P<0.05).
| Evidence Dimension | Influenza A Prophylaxis Efficacy and CNS Tolerability |
|---|---|
| Target Compound Data | Efficacy: 85% vs. placebo; CNS Withdrawal Rate: 6% |
| Comparator Or Baseline | Amantadine: Efficacy: 91% vs. placebo; CNS Withdrawal Rate: 13% |
| Quantified Difference | Efficacy: -6 percentage points; CNS Withdrawal Rate: -7 percentage points (P<0.05) |
| Conditions | Randomized, double-blind, placebo-controlled trial; 100 mg twice daily for 6 weeks; 450 healthy adults |
Why This Matters
The 7% absolute reduction in CNS-related study withdrawals for Rimantadine (P<0.05) provides a clear tolerability advantage that is critical for compliance in long-term prophylaxis studies and for populations sensitive to CNS side effects.
- [1] Dolin, R., Reichman, R. C., Madore, H. P., Maynard, R., Linton, P. N., & Webber-Jones, J. (1982). A Controlled Trial of Amantadine and Rimantadine in the Prophylaxis of Influenza a Infection. New England Journal of Medicine, 307(10), 580–584. https://doi.org/10.1056/NEJM198209023071002 View Source
